Cas no 499206-28-9 (1-(3,5-Dimethylphenyl)-1,5,6,7-tetrahydroindazol-4-one)
1-(3,5-Dimethylphenyl)-1,5,6,7-tetrahydroindazol-4-one Chemical and Physical Properties
Names and Identifiers
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- 4H-Indazol-4-one, 1-(3,5-dimethylphenyl)-1,5,6,7-tetrahydro-
- AS-37840
- 499206-28-9
- 1-(3,5-Dimethylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
- MFCD17926425
- A923787
- 1-(3,5-DIMETHYLPHENYL)-1,5,6,7-TETRAHYDROINDAZOL-4-ONE
- 1-(3,5-Dimethylphenyl)-6,7-dihydro-1H-indazol-4(5H)-one
- CS-0172869
- 1-(3,5-DIMETHYLPHENYL)-6,7-DIHYDRO-5H-INDAZOL-4-ONE
- AKOS014692216
- 1-(3,5-Dimethylphenyl)-1,5,6,7-tetrahydroindazol-4-one
-
- MDL: MFCD17926425
- Inchi: 1S/C15H16N2O/c1-10-6-11(2)8-12(7-10)17-14-4-3-5-15(18)13(14)9-16-17/h6-9H,3-5H2,1-2H3
- InChI Key: YJXJHTWNOUETNG-UHFFFAOYSA-N
- SMILES: O=C1C2C=NN(C3C=C(C)C=C(C)C=3)C=2CCC1
Computed Properties
- Exact Mass: 240.12638
- Monoisotopic Mass: 240.126263138g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 321
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 34.9Ų
Experimental Properties
- Color/Form: Yellow to Brown Solid
- PSA: 34.89
1-(3,5-Dimethylphenyl)-1,5,6,7-tetrahydroindazol-4-one Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H320;H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Storage Condition:Room temperature
1-(3,5-Dimethylphenyl)-1,5,6,7-tetrahydroindazol-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM256681-1g |
1-(3,5-Dimethylphenyl)-6,7-dihydro-1H-indazol-4(5H)-one |
499206-28-9 | 97% | 1g |
$341 | 2021-08-04 | |
| TRC | D948660-10mg |
1-(3,5-Dimethylphenyl)-1,5,6,7-tetrahydroindazol-4-one |
499206-28-9 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D948660-50mg |
1-(3,5-Dimethylphenyl)-1,5,6,7-tetrahydroindazol-4-one |
499206-28-9 | 50mg |
$ 160.00 | 2022-06-05 | ||
| TRC | D948660-100mg |
1-(3,5-Dimethylphenyl)-1,5,6,7-tetrahydroindazol-4-one |
499206-28-9 | 100mg |
$ 250.00 | 2022-06-05 | ||
| Alichem | A269001943-1g |
1-(3,5-Dimethylphenyl)-6,7-dihydro-1H-indazol-4(5H)-one |
499206-28-9 | 97% | 1g |
$518.37 | 2023-09-01 | |
| Alichem | A269001943-5g |
1-(3,5-Dimethylphenyl)-6,7-dihydro-1H-indazol-4(5H)-one |
499206-28-9 | 97% | 5g |
$1386.00 | 2023-09-01 | |
| Chemenu | CM256681-1g |
1-(3,5-Dimethylphenyl)-6,7-dihydro-1H-indazol-4(5H)-one |
499206-28-9 | 97% | 1g |
$482 | 2024-07-16 | |
| abcr | AB307267-250 mg |
1-(3,5-Dimethylphenyl)-1,5,6,7-tetrahydroindazol-4-one, 97%; . |
499206-28-9 | 97% | 250 mg |
€370.50 | 2023-07-19 | |
| abcr | AB307267-1 g |
1-(3,5-Dimethylphenyl)-1,5,6,7-tetrahydroindazol-4-one, 97%; . |
499206-28-9 | 97% | 1 g |
€845.80 | 2023-07-19 | |
| AstaTech | 61986-0.25/G |
1-(3,5-DIMETHYLPHENYL)-1,5,6,7-TETRAHYDROINDAZOL-4-ONE |
499206-28-9 | 97% | 0.25g |
$200 | 2023-09-16 |
1-(3,5-Dimethylphenyl)-1,5,6,7-tetrahydroindazol-4-one Suppliers
1-(3,5-Dimethylphenyl)-1,5,6,7-tetrahydroindazol-4-one Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 1-(3,5-Dimethylphenyl)-1,5,6,7-tetrahydroindazol-4-one
Recent Advances in the Study of 1-(3,5-Dimethylphenyl)-1,5,6,7-tetrahydroindazol-4-one (CAS: 499206-28-9): A Promising Scaffold in Medicinal Chemistry
The compound 1-(3,5-Dimethylphenyl)-1,5,6,7-tetrahydroindazol-4-one (CAS: 499206-28-9) has recently emerged as a promising scaffold in medicinal chemistry, attracting significant attention due to its versatile pharmacological properties. This heterocyclic structure, featuring a tetrahydroindazolone core, has been explored for its potential in targeting various disease pathways, including inflammation, cancer, and neurological disorders. Recent studies have highlighted its role as a key intermediate in the synthesis of bioactive molecules, with particular emphasis on its kinase inhibitory activity and modulation of protein-protein interactions.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the structural optimization of this scaffold to enhance its selectivity and potency against cyclin-dependent kinases (CDKs). The study demonstrated that modifications at the 3,5-dimethylphenyl moiety significantly influenced the compound's binding affinity to CDK2 and CDK4, with derivatives showing nanomolar inhibitory activity. Molecular docking simulations revealed key interactions with the ATP-binding pocket, suggesting its potential as a lead compound for anticancer drug development.
Another notable advancement was reported in Bioorganic & Medicinal Chemistry Letters, where 1-(3,5-Dimethylphenyl)-1,5,6,7-tetrahydroindazol-4-one was utilized as a precursor for the synthesis of novel anti-inflammatory agents. The study focused on its ability to inhibit COX-2 and 5-LOX enzymes, with in vivo experiments showing reduced edema and cytokine levels in murine models. The compound's dual inhibitory mechanism positions it as a candidate for treating chronic inflammatory conditions with fewer side effects compared to traditional NSAIDs.
Recent pharmacokinetic studies have also shed light on the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of this scaffold. A 2024 European Journal of Pharmaceutical Sciences publication highlighted its moderate oral bioavailability and favorable blood-brain barrier penetration, making it suitable for CNS-targeted therapies. However, challenges such as metabolic stability in hepatic microsomes were identified, prompting further structural refinements to improve its drug-like properties.
Industry collaborations have accelerated the translation of these findings. For instance, a partnership between academic researchers and a biopharmaceutical company has advanced a derivative of 499206-28-9 into preclinical trials for glioblastoma treatment. The derivative, code-named DX-204, exhibited potent anti-proliferative effects in patient-derived xenograft models, with preliminary data presented at the 2024 American Association for Cancer Research annual meeting.
Future research directions include exploring the scaffold's utility in PROTAC (Proteolysis Targeting Chimeras) design and its combination with other pharmacophores to address drug resistance in oncology. The versatility of 1-(3,5-Dimethylphenyl)-1,5,6,7-tetrahydroindazol-4-one continues to inspire innovative approaches in drug discovery, solidifying its position as a valuable tool in chemical biology and therapeutic development.
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